molecular formula C15H14O4 B8817358 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone CAS No. 60278-33-3

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone

Cat. No.: B8817358
CAS No.: 60278-33-3
M. Wt: 258.27 g/mol
InChI Key: XEWWCLQWPNUBRE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone is a natural product found in Amycolatopsis hippodromi with data available.

Properties

CAS No.

60278-33-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(2-hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone

InChI

InChI=1S/C15H14O4/c1-19-12-6-7-13(15(18)9-12)14(17)8-10-2-4-11(16)5-3-10/h2-7,9,16,18H,8H2,1H3

InChI Key

XEWWCLQWPNUBRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)CC2=CC=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 3-methoxyphenol (44.69 kg, 360 mol) and 4-hydroxyphenylacetic acid (68.5 kg, 450 mol) in 144 L of chlorobenzene was purged with nitrogen gas. Boron trifluoride diethyl etherate (177 L, 1440 mol) was added at 20 to 25° C. The suspension was heated to 80° C. and stirred for 4 to 5 h then cooled to 5 to 10° C. and stirred overnight.
Quantity
44.69 kg
Type
reactant
Reaction Step One
Quantity
68.5 kg
Type
reactant
Reaction Step One
Quantity
144 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 3-methoxyphenol (44.69 kg, 360 mol) and 4-hydroxyphenylacetic acid (68.5 kg, 450 mol) in 144 L of chlorobenzene was purged with nitrogen gas. Boron trifluoride diethyl etherate (177 L, 1440 mol) was added at 20 to 25° C. The resultant suspension was heated to 80° C., stirred for 4 to 5 h, cooled to 5 to 10° C. and stirred overnight.
Quantity
44.69 kg
Type
reactant
Reaction Step One
Quantity
68.5 kg
Type
reactant
Reaction Step One
Quantity
144 L
Type
solvent
Reaction Step One
Quantity
177 L
Type
reactant
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Hydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl)ethanone
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Reactant of Route 5
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Reactant of Route 6
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